

Application of ATPase-IN-5 in studying fungal drug resistance mechanisms.

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Compound of Interest

Compound Name: ATPase-IN-5

Cat. No.: B15560572

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Application Notes: ATPase-IN-5 for Studying Fungal Drug Resistance

Introduction

The rise of antifungal drug resistance is a significant threat to public health, compromising the treatment of invasive fungal infections.[1][2] Fungal pathogens have developed various mechanisms to evade the action of common antifungal agents, including the overexpression of drug efflux pumps.[2][3] These pumps, often belonging to the ATP-Binding Cassette (ABC) and Major Facilitator Superfamily (MFS) transporters, actively expel antifungal drugs from the cell, reducing their intracellular concentration and efficacy.[3] A key energy source for many of these transporters is the proton motive force generated by the plasma membrane H⁺-ATPase (Pma1).[1][4]

Pma1 is an essential proton pump found in fungi and plants but is absent in mammals.[4][5] It actively transports protons out of the fungal cell, a process energized by ATP hydrolysis.[6][7] This action creates an electrochemical gradient that is crucial for maintaining intracellular pH, nutrient uptake, and overall cell viability.[1][4] Due to its essential nature and high conservation among fungal species, Pma1 is an attractive target for the development of novel, broad-spectrum antifungal drugs.[4][8]

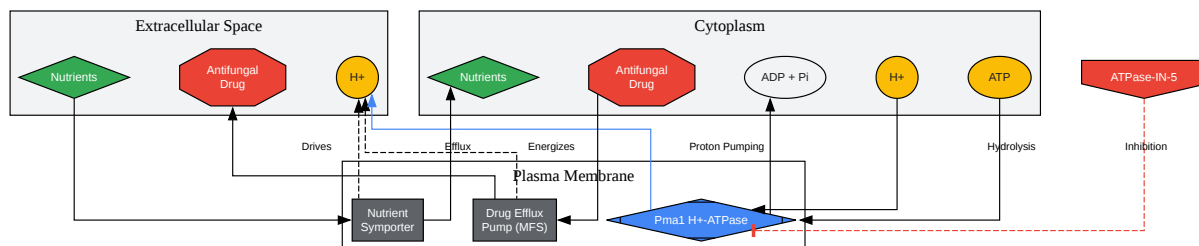
ATPase-IN-5 is a potent and selective small molecule inhibitor of the fungal Pma1. These application notes provide a comprehensive overview and detailed protocols for utilizing

ATPase-IN-5 as a powerful research tool to investigate the mechanisms of fungal drug resistance, particularly those mediated by efflux pumps.

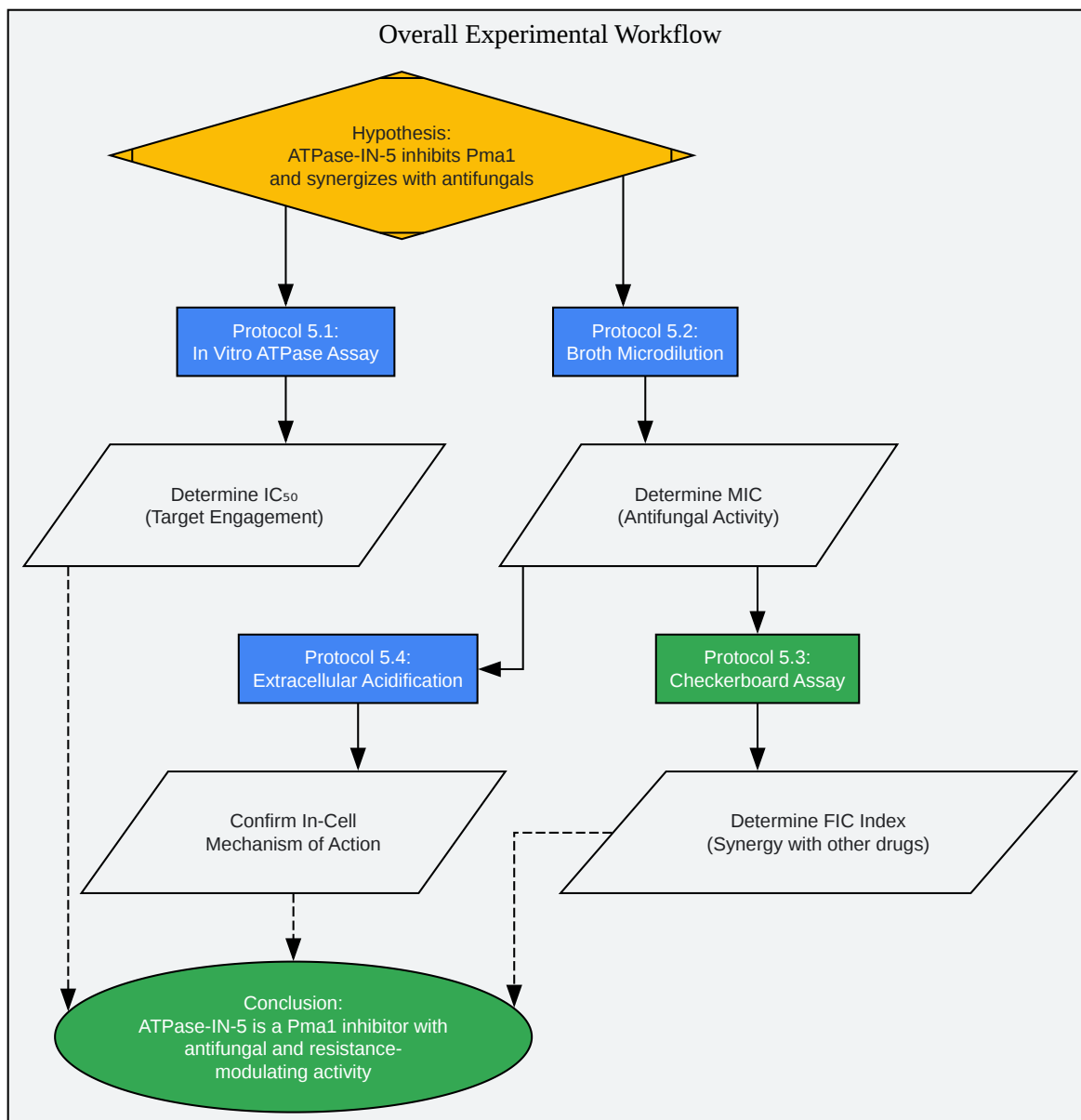
Mechanism of Action of ATPase-IN-5

ATPase-IN-5 directly targets the fungal Pma1 enzyme. By inhibiting Pma1, it prevents the extrusion of protons from the cytoplasm. This leads to a cascade of downstream effects:

- **Disruption of the Proton Gradient:** The primary function of Pma1 is to create and maintain a proton gradient across the plasma membrane. Inhibition by **ATPase-IN-5** leads to the collapse of this gradient.
- **Membrane Depolarization:** The outward pumping of positive charges (H⁺) by Pma1 contributes significantly to the negative-inside membrane potential. Inhibition of this pump causes membrane depolarization.[\[9\]](#)
- **Cytoplasmic Acidification:** The failure to expel protons results in the acidification of the fungal cytoplasm.
- **Inhibition of Nutrient Uptake:** Many secondary transporters responsible for nutrient uptake rely on the proton gradient established by Pma1.[\[1\]](#)
- **Depletion of Cellular ATP:** While Pma1 inhibition initially leads to a rise in intracellular ATP due to decreased consumption, the overall disruption of cellular homeostasis can ultimately impact energy levels.[\[9\]](#)
- **Synergistic Activity:** By collapsing the proton motive force, **ATPase-IN-5** diminishes the energy supply for H⁺-coupled drug efflux pumps, potentially restoring the efficacy of conventional antifungal drugs against resistant strains.







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